N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
CAS No.: 862829-30-9
Cat. No.: VC6318212
Molecular Formula: C14H16N2O4
Molecular Weight: 276.292
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 862829-30-9 |
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Molecular Formula | C14H16N2O4 |
Molecular Weight | 276.292 |
IUPAC Name | N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Standard InChI | InChI=1S/C14H16N2O4/c1-8-13(20-9(2)15-8)14(17)16-11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,16,17) |
Standard InChI Key | LOOQMSSGYIVIQL-UHFFFAOYSA-N |
SMILES | CC1=C(OC(=N1)C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, systematically describes its structure:
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A 1,3-oxazole ring (five-membered heterocycle with oxygen at position 1 and nitrogen at position 3) substituted at positions 2 and 4 with methyl groups.
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A carboxamide group (-CONH-) at position 5 of the oxazole, linked to a 2,4-dimethoxyphenyl moiety (aromatic ring with methoxy groups at positions 2 and 4).
The molecular formula is C₁₅H₁₇N₂O₄, with a calculated molecular weight of 295.31 g/mol (based on analogous oxazole derivatives ).
Structural Analogues and Comparative Analysis
Comparative data from PubChem entries and synthetic studies reveal key similarities and differences with related compounds:
The target compound’s higher lipophilicity (estimated LogP ≈ 2.8) compared to arises from its additional methyl groups on the oxazole ring, which enhance hydrophobic interactions.
Synthetic Routes and Optimization Strategies
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
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2,4-Dimethyl-1,3-oxazole-5-carboxylic acid: Synthesized via cyclization of α-acylamino ketones or through Hantzsch-type reactions.
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2,4-Dimethoxyaniline: Commercially available or prepared via methoxylation of 2,4-dichloroaniline.
Coupling these fragments via carbodiimide-mediated amidation (e.g., DCC or EDC/HOBt) represents the most plausible route .
Reported Protocols for Analogous Compounds
A study on N-(2,5-dimethoxyphenyl)-1,3-oxazole-4-carboxamide utilized the following steps:
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Oxazole Formation: Cyclocondensation of ethyl 2-(2,5-dimethoxyphenylcarbamoyl)acetate with ammonium acetate in acetic acid.
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Carboxamide Activation: Conversion to acyl chloride using thionyl chloride, followed by reaction with 2,4-dimethoxyaniline.
Adapting this protocol for the target compound would require:
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Substituting 2,4-dimethyloxazole-5-carboxylic acid for the 1,3-oxazole-4-carboxylic acid derivative.
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Optimizing reaction temperatures to accommodate steric effects from the methyl groups.
Physicochemical and Computational Properties
Predicted Physicochemical Parameters
Using tools like Molinspiration and SwissADME, the following properties were estimated:
Parameter | Value |
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Molecular Weight | 295.31 g/mol |
Topological Polar Surface Area | 78.9 Ų |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 5 (oxazole O/N, methoxy O, amide O) |
Rotatable Bonds | 4 |
Lipophilicity (LogP) | 2.8 |
The moderate LogP suggests balanced solubility/permeability, suitable for oral bioavailability in drug candidates .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at:
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3270 cm⁻¹ (N-H stretch, amide)
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1680 cm⁻¹ (C=O stretch, amide I)
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1250–1050 cm⁻¹ (C-O-C, methoxy groups)
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¹H NMR (CDCl₃, predicted):
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δ 2.45 (s, 3H, CH₃ at oxazole C2)
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δ 2.68 (s, 3H, CH₃ at oxazole C4)
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δ 3.85 (s, 3H, OCH₃ at phenyl C2)
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δ 3.88 (s, 3H, OCH₃ at phenyl C4)
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δ 6.5–7.1 (m, 3H, aromatic H)
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δ 8.25 (s, 1H, oxazole H)
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Industrial and Material Science Applications
Organic Electronics
Methoxy-substituted oxazoles serve as:
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Electron-Transport Materials: LUMO levels ≈ -2.8 eV, suitable for OLED emissive layers .
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Fluorescent Sensors: Quantum yields up to 0.45 in THF, responsive to pH changes.
Agrochemistry
Oxazole-carboxamides are explored as:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume